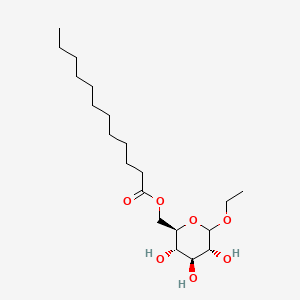
6-Lauroyl ethyl glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Lauroyl ethyl glucoside: is a chemical compound with the molecular formula C₂₀H₃₈O₇ . It is a type of glucoside, which is a compound derived from glucose by replacing the hydroxyl group with another group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Lauroyl ethyl glucoside can be synthesized through a lipase-catalyzed esterification process. This involves the reaction of glucose with lauric acid in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous reactors and advanced separation techniques to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Lauroyl ethyl glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted glucosides .
Applications De Recherche Scientifique
Chemistry: 6-Lauroyl ethyl glucoside is used as a surfactant in various chemical reactions, helping to stabilize emulsions and improve reaction efficiency .
Biology: In biological research, this compound is used to study cell membrane interactions and protein folding, due to its ability to interact with lipid bilayers .
Medicine: In the medical field, this compound is explored for its potential as a drug delivery agent, helping to improve the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of personal care products, such as shampoos and lotions, due to its mild surfactant properties and biodegradability .
Mécanisme D'action
The mechanism of action of 6-lauroyl ethyl glucoside involves its interaction with lipid bilayers and proteins. It can insert itself into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful in drug delivery applications, as it can enhance the uptake of drugs by cells .
Comparaison Avec Des Composés Similaires
- 6-O-palmitoyl glucoside
- 6-O-stearoyl glucoside
- 6-O-butyl glucopyranoside
Comparison: Compared to these similar compounds, 6-lauroyl ethyl glucoside is unique due to its specific chain length and ethyl group, which confer distinct surfactant properties. It has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Propriétés
Numéro CAS |
124285-43-4 |
|---|---|
Formule moléculaire |
C20H38O7 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C20H38O7/c1-3-5-6-7-8-9-10-11-12-13-16(21)26-14-15-17(22)18(23)19(24)20(27-15)25-4-2/h15,17-20,22-24H,3-14H2,1-2H3/t15-,17-,18+,19-,20?/m1/s1 |
Clé InChI |
WEZXKKHKDWFRHC-FIBJEGPVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


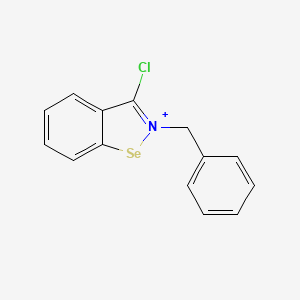

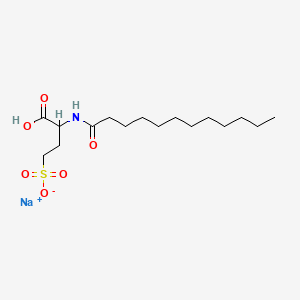
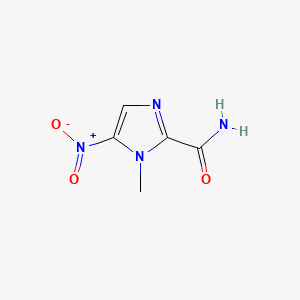


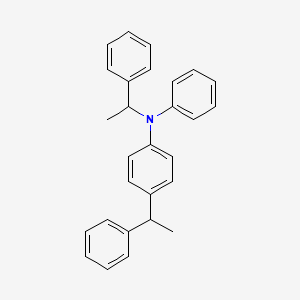
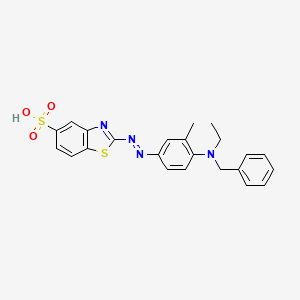

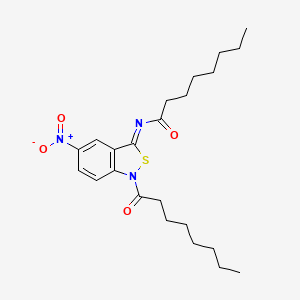
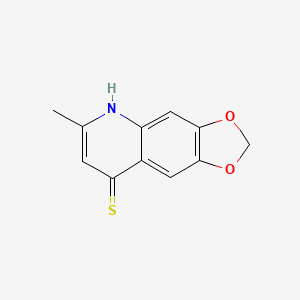

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
